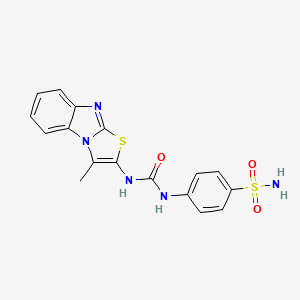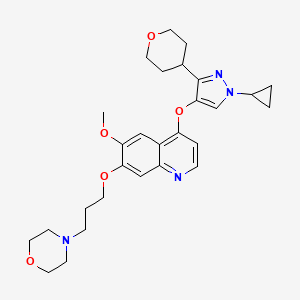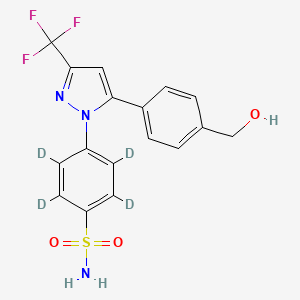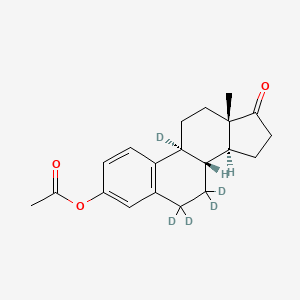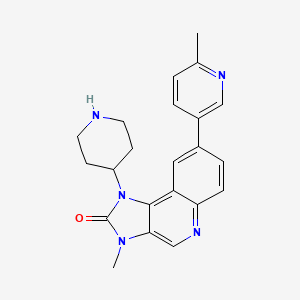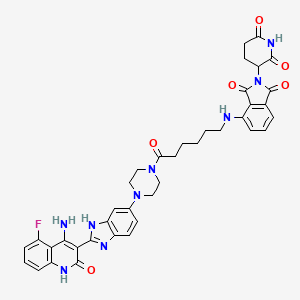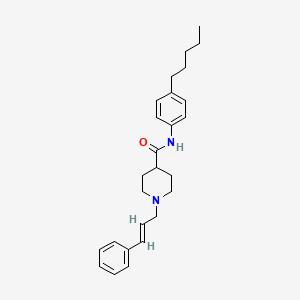
Keap1-Nrf2-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Keap1-Nrf2-IN-4 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research and oxidative stress management due to its role in modulating the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense against oxidative and electrophilic stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-4 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Keap1-Nrf2-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Keap1-Nrf2-IN-4 has numerous applications in scientific research:
Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and to develop new inhibitors.
Biology: Investigated for its role in cellular defense mechanisms against oxidative stress.
Medicine: Explored as a potential therapeutic agent for diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of antioxidant formulations and protective agents.
Wirkmechanismus
Keap1-Nrf2-IN-4 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and degradation. This compound disrupts this interaction, allowing Nrf2 to translocate to the nucleus, where it activates the expression of antioxidant and cytoprotective genes. This pathway plays a crucial role in maintaining cellular redox homeostasis and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Keap1-Nrf2-IN-1
- Keap1-Nrf2-IN-2
- Keap1-Nrf2-IN-3
Uniqueness
Keap1-Nrf2-IN-4 is unique due to its high specificity and potency in inhibiting the Keap1-Nrf2 interaction. Compared to other similar compounds, it has shown superior efficacy in activating the Nrf2 pathway and providing cytoprotection against oxidative stress .
Eigenschaften
Molekularformel |
C26H34N2O |
|---|---|
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
N-(4-pentylphenyl)-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H34N2O/c1-2-3-5-9-23-13-15-25(16-14-23)27-26(29)24-17-20-28(21-18-24)19-8-12-22-10-6-4-7-11-22/h4,6-8,10-16,24H,2-3,5,9,17-21H2,1H3,(H,27,29)/b12-8+ |
InChI-Schlüssel |
UZQSNIXFIVEVET-XYOKQWHBSA-N |
Isomerische SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


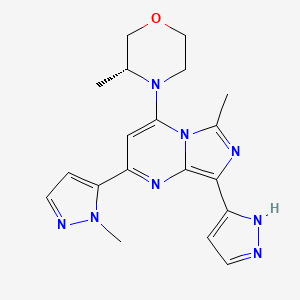
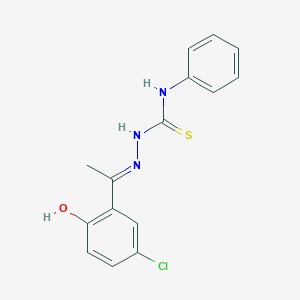
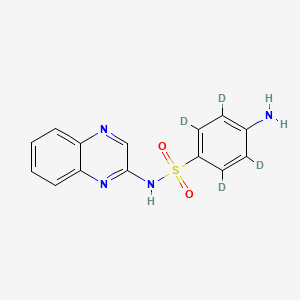
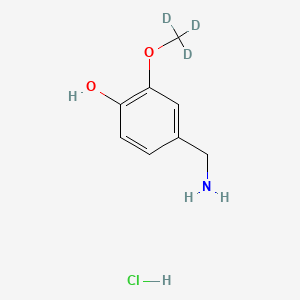
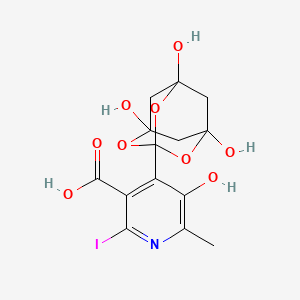
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
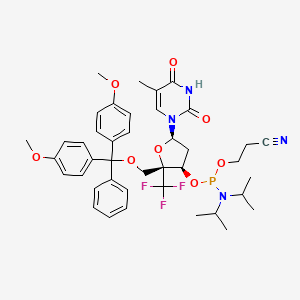
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
